molecular formula C18H18O5 B579478 2-Ethoxybenzoic anhydride CAS No. 19207-90-0

2-Ethoxybenzoic anhydride

Cat. No.: B579478
CAS No.: 19207-90-0
M. Wt: 314.337
InChI Key: NCXZRVZBKCHXJR-UHFFFAOYSA-N
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Description

2-Ethoxybenzoic anhydride is an organic compound with the molecular formula C18H18O5. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzoic anhydride can be synthesized through the reaction of 2-ethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalytic systems to enhance yield and purity. Methods such as Friedel-Crafts acylation using various catalytic systems, including metal oxides and ionic liquids, are employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2-ethoxybenzoic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Biological Activity

2-Ethoxybenzoic anhydride (EBA) is an organic compound derived from 2-ethoxybenzoic acid. Its structure consists of two 2-ethoxybenzoic acid moieties linked by an anhydride bond, which gives it unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, interactions with other compounds, and potential applications in biomedical fields.

  • Chemical Formula : C₁₈H₁₈O₅
  • Molecular Weight : 318.33 g/mol
  • CAS Registry Number : 57370991

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cell lines. For instance, a study examined its interaction with eugenol and calcium hydroxide in human pulp fibroblasts. The results indicated that the cytotoxicity of EBA was influenced by the presence of eugenol, which generated radicals that could damage cells. Notably, the cytotoxicity was reduced when EBA was present, suggesting a protective role against eugenol-induced damage .

Radical Scavenging Activity

This compound has been shown to scavenge free radicals generated by eugenol under alkaline conditions. This property is significant as it may reduce oxidative stress in cells. The electron spin resonance spectroscopy results demonstrated that EBA effectively reduced radical intensity in a dose-dependent manner, indicating its potential as an antioxidant agent .

Antimicrobial Properties

The antimicrobial activity of EBA has also been investigated, particularly in dental materials where it is used in conjunction with other compounds. Its ability to inhibit bacterial growth makes it a candidate for applications in dental sealants and cements .

Study on Dental Applications

A longitudinal study assessed the effectiveness of dental cements containing EBA in preventing fissure caries in rats. The findings suggested that EBA-containing cements were more effective than traditional materials at reducing caries incidence, which may be attributed to their antimicrobial properties and ability to promote healing in dental tissues .

Interaction with Eugenol

In another study, the interaction between EBA and eugenol was analyzed to understand its implications in endodontics. The study found that while eugenol increased cytotoxicity in certain contexts, the presence of EBA mitigated these effects, highlighting its potential as a safer alternative in dental procedures .

Data Summary

Property Value
Molecular FormulaC₁₈H₁₈O₅
Molecular Weight318.33 g/mol
CAS Registry Number57370991
CytotoxicityReduced by EBA presence
Antioxidant ActivityYes
Antimicrobial ActivityYes

Properties

IUPAC Name

(2-ethoxybenzoyl) 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-3-21-15-11-7-5-9-13(15)17(19)23-18(20)14-10-6-8-12-16(14)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZRVZBKCHXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724854
Record name 2-Ethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19207-90-0
Record name 2-Ethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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